2-Acetoxy-2'-iodobenzophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-2’-iodobenzophenone typically involves the acetylation of 2’-iodobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .
Industrial Production Methods: In an industrial setting, the production of 2-Acetoxy-2’-iodobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-2’-iodobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydroxyl group.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products:
Oxidation: Formation of 2’-iodobenzoic acid.
Reduction: Formation of 2’-hydroxybenzophenone.
Substitution: Formation of 2’-amino-2-acetoxybenzophenone or 2’-thiol-2-acetoxybenzophenone.
Scientific Research Applications
2-Acetoxy-2’-iodobenzophenone has diverse applications in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Acetoxy-2’-iodobenzophenone involves its ability to form covalent bonds with target molecules. The iodo group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological targets. This interaction can inhibit enzyme activity or alter protein function, leading to its effects in biological systems.
Comparison with Similar Compounds
2-Acetoxybenzophenone: Lacks the iodo group, making it less reactive in nucleophilic substitution reactions.
2-Iodobenzophenone: Lacks the acetoxy group, reducing its solubility and reactivity in certain reactions.
Benzophenone: Lacks both the iodo and acetoxy groups, making it less versatile in synthetic applications.
Uniqueness: 2-Acetoxy-2’-iodobenzophenone is unique due to the presence of both the iodo and acetoxy groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Biological Activity
2-Acetoxy-2'-iodobenzophenone, a compound with the chemical formula C15H13IO3, has garnered attention in scientific research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, potential applications in medicine, and relevant research findings.
This compound is synthesized through the acetylation of 2'-iodobenzophenone using acetic anhydride in the presence of a catalyst like pyridine. The reaction typically occurs at low temperatures (0-5°C) to ensure selective acetylation of the hydroxyl group. The compound is characterized by its iodo and acetoxy functional groups, which enhance its reactivity and solubility compared to similar compounds.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological molecules. The iodo group can undergo nucleophilic substitution reactions, allowing it to interact with various biological targets, including enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to significant biological effects.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been utilized in studies focusing on enzyme interactions and inhibition mechanisms. Its ability to form covalent bonds makes it a useful tool for investigating enzyme kinetics and pathways.
Anticancer Properties
The compound is explored as a potential anticancer agent. Its structural characteristics allow it to interfere with cellular processes associated with cancer progression. Preliminary studies suggest that derivatives of 2-acetoxy compounds may exhibit cytotoxic effects on various cancer cell lines, although further research is needed to elucidate these effects fully .
Antiviral Activity
Recent investigations have highlighted the potential antiviral properties of this compound. Similar compounds have shown efficacy against viral proteases, suggesting that this compound may also inhibit viral replication through similar mechanisms. The interaction with viral proteins could be a promising area for future research .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
- Enzyme Inhibition Studies : A study evaluated various derivatives for their inhibitory potential against viral proteases, revealing that modifications in structure significantly influenced activity .
- Cytotoxicity Assessments : Research involving cytotoxicity assays indicated that certain derivatives exhibited significant cell viability reduction in cancer cell lines, highlighting their potential as therapeutic agents .
- Antioxidant Activity : Other studies have suggested that related compounds possess antioxidant properties, which may contribute to their overall biological efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound | Iodo Group | Acetoxy Group | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|---|
This compound | Yes | Yes | Potentially present | Yes |
2-Acetoxybenzophenone | No | Yes | Limited | No |
2-Iodobenzophenone | Yes | No | Limited | No |
Properties
IUPAC Name |
[2-(2-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJSOPCXCHEVSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641567 |
Source
|
Record name | 2-(2-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-22-6 |
Source
|
Record name | 2-(2-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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